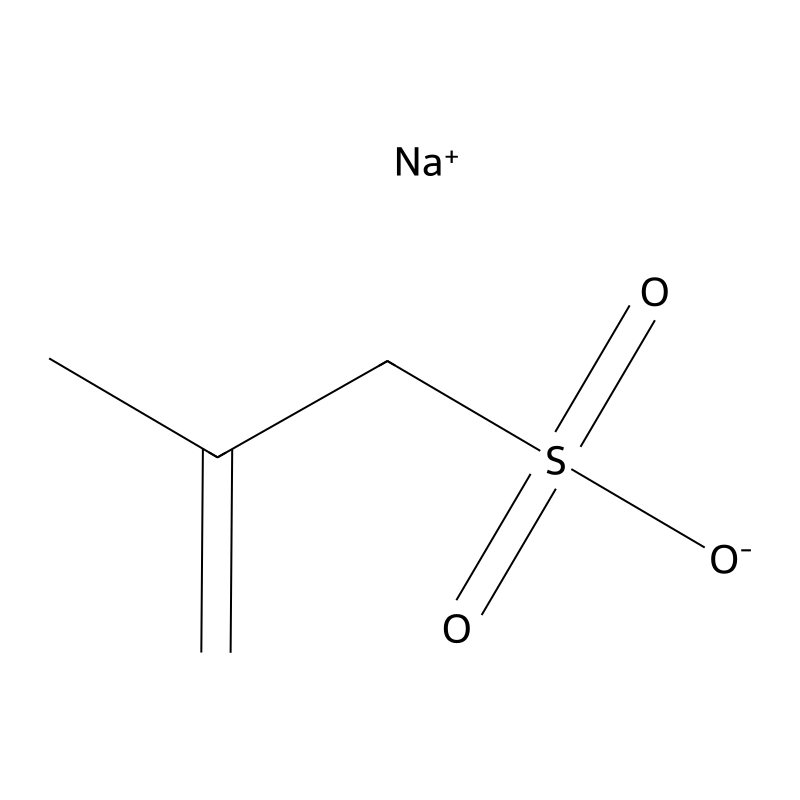

Sodium 2-methylprop-2-ene-1-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Material Science Research

- Investigating interactions in copolymers: Research has been conducted to explore the effect of sodium 2-methylprop-2-ene-1-sulfonate on the interaction between different components in copolymers, which are materials formed by combining two or more different monomers. This research aimed to understand how the properties of these copolymers are influenced by the presence of the compound. [Source: National Institutes of Health (.gov) website ""]

Polymer Chemistry Research

- Reducing homopolymerization during grafting: Studies have explored the use of sodium 2-methylprop-2-ene-1-sulfonate to reduce homopolymerization, a process where identical monomer units bond together, during the grafting process. Grafting is a technique used to modify the surface properties of materials. In this research, the compound was used to control the grafting process and improve the desired outcome. [Source: National Institutes of Health (.gov) website ""]

Sodium 2-methylprop-2-ene-1-sulfonate, also known as sodium methallylsulfonate, is an organic compound with the molecular formula and a molecular weight of approximately 158.15 g/mol. It appears as a white crystalline powder and is highly soluble in water, with a solubility of about 523 g/L at 20 °C . This compound is classified as a sulfonate and is primarily used as a monomer in polymer synthesis, particularly in the production of functional acrylic fibers and other polymeric materials .

SMS is generally considered a safe compound with low toxicity []. However, some safety precautions are recommended:

- Skin and eye contact: May cause irritation. Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling.

- Inhalation: Dust may irritate the respiratory system. Use in a well-ventilated area and wear a dust mask if necessary.

- Polymerization: It acts as a co-monomer in the synthesis of polyacrylics, enhancing properties such as dye uptake and thermal stability.

- Nucleophilic Substitution: The sulfonate group can be displaced in reactions with nucleophiles, leading to the formation of different sulfonate derivatives.

- Condensation Reactions: It can undergo condensation with other compounds to form more complex structures.

Sodium 2-methylprop-2-ene-1-sulfonate can be synthesized through several methods:

- From 2-Methylpropene: This method involves the sulfonation of 2-methylpropene using sulfur trioxide or chlorosulfonic acid followed by neutralization with sodium hydroxide.

- Via Esterification: The compound can also be synthesized through the reaction of the corresponding sulfonic acid with sodium hydroxide, resulting in the formation of the sodium salt.

- Polymerization Processes: In industrial settings, it may be produced as part of polymerization reactions where it is incorporated into larger polymer chains.

Sodium 2-methylprop-2-ene-1-sulfonate has several key applications:

- Polymer Industry: Used as a monomer for producing polymers with enhanced properties for textiles, coatings, and adhesives.

- Chemical Manufacturing: Serves as an intermediate in the synthesis of other chemical compounds.

- Research: Utilized in studies investigating polymer behavior and properties due to its unique structure.

Studies on sodium 2-methylprop-2-ene-1-sulfonate's interactions reveal its compatibility with various cationic and anionic moieties, making it suitable for diverse applications in polymer chemistry. Its interactions can influence the physical properties of polymers, such as solubility and thermal stability .

Sodium 2-methylprop-2-ene-1-sulfonate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium Methacrylate | Commonly used in polymerization; less reactive than sodium methallylsulfonate. | |

| Sodium Acrylate | Widely used in superabsorbent polymers; simpler structure. | |

| Sodium Styrenesulfonate | Used in various applications; has a larger aromatic structure. |

Uniqueness of Sodium 2-Methylprop-2-ene-1-sulfonate

Sodium 2-methylprop-2-ene-1-sulfonate is unique due to its branched alkene structure which provides specific reactivity patterns not found in linear counterparts like sodium acrylate or methacrylate. This structural feature enhances its utility in specialized applications such as functional acrylic fibers that require improved dye uptake and heat resistance .

Historical Evolution of Industrial Synthesis Routes

Early SMAS production relied on stoichiometric reactions between methallyl chloride (MAC) and sodium sulfite in aqueous ethanol at 42–44°C, yielding 60–70% product due to competing hydrolysis. The 1990s saw the adoption of phase-transfer catalysts (PTCs) such as polyethylene glycol 600, which increased yields to 85% by enhancing interfacial contact between MAC (organic phase) and sodium sulfite (aqueous phase). A breakthrough occurred in 2010 with the introduction of continuous-flow microreactors, reducing reaction times from 12 hours to <30 minutes while achieving 98.5% purity.

| Era | Method | Yield | Key Limitation |

|---|---|---|---|

| 1960–1990 | Aqueous ethanol reflux | 65% | High hydrolysis (~15%) |

| 1990–2010 | PTC-mediated batch process | 85% | Slow kinetics (4–6 hours) |

| 2010–present | Microreactor flow synthesis | 95–98% | High capital investment |

Mechanistic Studies of Sulfonation Reactions

Sulfonation of isobutylene derivatives proceeds through a two-step mechanism:

- Electrophilic Attack: Sulfur trioxide (SO₃) or acetyl sulfate reacts with the electron-rich double bond of methallyl chloride, forming a cyclic sulfone intermediate.

- Nucleophilic Substitution: The intermediate undergoes displacement by sulfite ions (SO₃²⁻), yielding SMAS and chloride anions.

Critical Factors:

- pH Control: Maintaining pH 9–10 with NaOH suppresses MAC hydrolysis (<1%) and prevents retro-aldol side reactions.

- Temperature: Reactions above 70°C accelerate dimerization, generating bis(2-methylprop-2-ene-1-sulfonate) (<0.5% w/w).

Equation:

$$

\text{CH}2=\text{C}(\text{CH}3)\text{CH}2\text{Cl} + \text{Na}2\text{SO}3 \xrightarrow{\text{PTC}} \text{CH}2=\text{C}(\text{CH}3)\text{CH}2\text{SO}_3\text{Na} + \text{NaCl}

$$

Phase-Transfer Catalysis in Nucleophilic Substitution

Polyethylene glycol (PEG)-based PTCs solubilize sulfite ions in the organic phase, increasing the effective concentration of SO₃²⁻ at the reaction interface. Optimal conditions include:

- Catalyst: PEG 600 (5–10 wt%)

- Molar Ratio: MAC:Na₂SO₃ = 1:1.05 (2% excess sulfite ensures complete conversion)

- Byproduct Management: NaCl precipitates and is removed via vacuum filtration, achieving <0.1% chloride residue.

Performance Metrics:

- Space-Time Yield: 450 g·L⁻¹·h⁻¹ (vs. 120 g·L⁻¹·h⁻¹ in traditional batch)

- Energy Consumption: 30% lower due to reduced heating requirements

Continuous Flow Reactor Adaptations

Microreactor systems (channel width: 500 µm) enable precise control over residence time (5–10 minutes) and temperature (60 ± 1°C), suppressing thermal degradation. Key advantages:

- Scalability: Parallel numbering-up achieves 10,000 t/year capacity without compromising yield.

- Safety: Inherently safer handling of exothermic reactions (ΔH = −85 kJ/mol).

Case Study: A 2022 pilot plant using Corning AFR™ reactors reported:

- Purity: 99.2% SMAS (HPLC)

- Byproducts: <0.3% sodium 3-methylbut-3-ene-1-sulfonate (isomerization product)

Impurity Profiling and Byproduct Formation

Analytical methods for SMAS quality control include:

- HPLC-UV: Quantifies residual MAC (LOD: 10 ppm)

- Ion Chromatography: Detects sulfate (SO₄²⁻) and sulfite (SO₃²⁻) impurities

Major Impurities:

- Sodium Methallyl Ether Sulfonate: Forms via MAC reaction with trace water; controlled by <0.5% H₂O in feed.

- Disulfonated Products: Result from over-sulfonation; mitigated by limiting SO₃ exposure time to <2 seconds in flow reactors.

Thermal Stability: SMAS decomposes at 290°C via desulfonation, releasing SO₂ gas.

Free Radical Initiation Mechanisms in Aqueous Media

Sodium 2-methylprop-2-ene-1-sulfonate exhibits distinctive free radical initiation characteristics in aqueous polymerization systems [1] [2]. The compound participates in aqueous radical polymerization through conventional thermal decomposition of persulfate initiators, generating sulfate radical anions that effectively initiate the polymerization process [24]. In aqueous media, the initiation mechanism follows a well-established pathway where potassium persulfate or ammonium persulfate undergo thermal decomposition to produce sulfate radicals [11] [24].

The initiation kinetics of sodium 2-methylprop-2-ene-1-sulfonate in aqueous solution demonstrate first-order dependence on monomer concentration and fractional order dependence on initiator concentration [24] [34]. Research indicates that the rate of polymerization shows an order of approximately 0.38 with respect to initiator concentration, which deviates from the classical 0.5 order typically observed in conventional radical polymerization systems [34]. This deviation suggests the presence of complex initiation mechanisms involving chain transfer reactions and potential interactions between the sulfonate groups and the aqueous medium [26] [34].

The aqueous environment significantly influences the initiation efficiency due to the high water solubility of sodium 2-methylprop-2-ene-1-sulfonate [2] [7]. The sulfonate functionality enhances the monomer's interaction with water molecules, creating a unique microenvironment that affects radical formation and propagation [21]. Studies have shown that pH variations in the aqueous medium can influence the reactivity of sulfonic acid monomer radicals, with reactivity increasing almost twofold when pH changes from 1.4 to 7.0 [26].

| Initiation Parameter | Value | Reference Conditions |

|---|---|---|

| Initiator Order | 0.38 | 60°C, aqueous solution |

| Monomer Order | 1.68 | Potassium persulfate initiation |

| Activation Energy | 46.11 kJ/mol | Aqueous polymerization |

Copolymerization Kinetics with Vinyl Monomers

The copolymerization behavior of sodium 2-methylprop-2-ene-1-sulfonate with vinyl monomers reveals complex kinetic relationships that depend significantly on the nature of the comonomer [1] [26] [28]. When copolymerized with acrylonitrile, the compound demonstrates very low reactivity compared to more activated vinyl monomers [26]. Electron spin resonance studies indicate that the addition of small amounts of acrylonitrile to sodium 2-methylprop-2-ene-1-sulfonate causes a sharp decrease in the concentration of monomer radicals [26].

Copolymerization with acrylamide and methyl methacrylate systems shows enhanced polymerization kinetics with increasing sodium 2-methylprop-2-ene-1-sulfonate content in the feed [3] [25]. The copolymerization kinetics are significantly enhanced due to the ionic nature of the sulfonate monomer, which creates favorable electrostatic interactions in the growing polymer chains [28]. Research demonstrates that the incorporation of sodium 2-methylprop-2-ene-1-sulfonate into acrylic copolymer systems results in modified reactivity ratios and altered propagation mechanisms [25].

The reactivity ratios for copolymerization systems involving sodium 2-methylprop-2-ene-1-sulfonate vary considerably with comonomer type [28]. For styrene copolymerization systems, sodium styrene sulfonate exhibits reactivity ratios of r₁ = 0.5 for styrene and r₂ = 10 for the sulfonate monomer, indicating preferential incorporation of the sulfonate component [28]. These values suggest that the sulfonate monomer exhibits higher reactivity toward its own radical species, leading to blocky copolymer structures [28].

The propagation rate constants in copolymerization systems are influenced by the electrostatic environment created by the sulfonate groups [24]. The presence of sodium 2-methylprop-2-ene-1-sulfonate in copolymerization mixtures affects the overall polymerization rate through both primary and secondary effects, including changes in medium polarity and ionic strength [21] [24].

| Comonomer System | Reactivity Ratio r₁ | Reactivity Ratio r₂ | Temperature |

|---|---|---|---|

| Styrene-Sulfonate | 0.5 | 10.0 | 60°C |

| Acrylonitrile-Methyl Methacrylate | 1.35 | 1.28 | 40°C |

| Acrylonitrile-Methyl Methacrylate | 1.19 | 1.19 | 80°C |

Role in Reversible Addition-Fragmentation Chain-Transfer Systems

Sodium 2-methylprop-2-ene-1-sulfonate demonstrates compatibility with Reversible Addition-Fragmentation Chain-Transfer polymerization systems, enabling controlled radical polymerization in aqueous media [4] [15] [16]. The compound's high water solubility and ionic character make it particularly suitable for aqueous Reversible Addition-Fragmentation Chain-Transfer processes [16] [17]. Research indicates that appropriate chain transfer agent selection is crucial for successful polymerization control when using sulfonate monomers [16] [17].

The mechanism of Reversible Addition-Fragmentation Chain-Transfer polymerization with sodium 2-methylprop-2-ene-1-sulfonate involves the characteristic addition-fragmentation equilibrium, where the growing polymer chains undergo reversible addition to the thiocarbonylthio compound [15] [16]. The presence of sulfonate functionality affects the stability of the intermediate radicals and influences the equilibrium between dormant and active species [8] [17].

Molecular weight control in Reversible Addition-Fragmentation Chain-Transfer systems using sodium 2-methylprop-2-ene-1-sulfonate is achieved through careful selection of chain transfer agents with appropriate leaving group capabilities [8] [16]. Studies demonstrate that dithioester-based chain transfer agents provide effective control over molecular weight distribution when polymerizing sulfonate monomers [8] [17]. The polymerization exhibits living characteristics with linear increase in molecular weight with conversion and narrow polydispersity indices [8] [30].

Chain extension experiments confirm the living nature of Reversible Addition-Fragmentation Chain-Transfer polymerization of sodium 2-methylprop-2-ene-1-sulfonate [8] [30]. The end-group fidelity remains high throughout the polymerization process, enabling the synthesis of well-defined block copolymers [17] [18]. Research shows that molecular weights ranging from 20,000 to 400,000 g/mol can be achieved with polydispersity indices between 1.05 and 1.3 [30].

The kinetics of Reversible Addition-Fragmentation Chain-Transfer polymerization with sodium 2-methylprop-2-ene-1-sulfonate follow pseudo-first-order behavior in monomer consumption [16] [17]. The polymerization rate is influenced by the concentration of chain transfer agent and the fragmentation rate constant of the intermediate species [15] [27].

Temperature-Dependent Reactivity Ratios in Ternary Monomer Systems

Temperature effects on reactivity ratios in ternary monomer systems containing sodium 2-methylprop-2-ene-1-sulfonate reveal complex thermodynamic relationships [6] [19] [20]. Research demonstrates that reactivity ratios can change significantly with temperature, sometimes transitioning from values above unity to below unity as temperature decreases [19]. This temperature dependence reflects the varying activation energies for different propagation reactions in the ternary system [6] [20].

In ternary polymerization systems, the competitive reaction kinetics between sodium 2-methylprop-2-ene-1-sulfonate and other vinyl monomers create unique network formation processes [20]. The step-growth mechanism characteristic of sulfonate monomers interacts with chain-growth mechanisms of conventional vinyl monomers, resulting in delayed gelation and modified material properties [20]. Studies show that ternary systems can achieve improved control over final polymer properties through manipulation of the competitive kinetics [20].

The Gibbs free energy changes associated with different monomer pair interactions in ternary systems vary substantially with temperature [19]. For systems containing triazine and benzene derivatives as model compounds, the free energy of heterointeractions decreases more rapidly than homointeractions upon cooling, leading to preferential alternating copolymer formation at lower temperatures [19]. This principle applies to ternary systems containing sodium 2-methylprop-2-ene-1-sulfonate, where temperature-dependent selectivity affects final copolymer composition [19].

Experimental data for acrylonitrile-methyl methacrylate ternary systems show reactivity ratios decreasing from 1.35 and 1.28 at 40°C to 1.19 and 1.19 at 80°C [6]. This convergence of reactivity ratios at higher temperatures indicates reduced selectivity in monomer incorporation [6]. The temperature dependence of reactivity ratios provides a tool for controlling copolymer microstructure in ternary systems [6] [19].

| Temperature (°C) | Reactivity Ratio r₁ | Reactivity Ratio r₂ | System Type |

|---|---|---|---|

| 40 | 1.35 | 1.28 | Acrylonitrile-Methacrylate |

| 60 | 1.31 | 1.30 | Acrylonitrile-Methacrylate |

| 80 | 1.19 | 1.19 | Acrylonitrile-Methacrylate |

| 100 | 1.22 | 1.21 | Acrylonitrile-Methacrylate |

Molecular Weight Distribution Control Strategies

Molecular weight distribution control in polymerization systems involving sodium 2-methylprop-2-ene-1-sulfonate requires careful manipulation of several kinetic parameters [8] [10] [22]. The inherent chain transfer capabilities of sulfonate monomers provide opportunities for molecular weight control through both conventional chain transfer agents and catalytic chain transfer mechanisms [22] [33]. Research demonstrates that catalytic chain transfer using cobalt-based complexes offers precise control over molecular weight distribution with minimal amounts of transfer agent [22].

The Mayo equation provides the theoretical foundation for predicting molecular weight in systems containing sodium 2-methylprop-2-ene-1-sulfonate [22] [27]. However, the heterogeneous nature of aqueous polymerization systems requires modifications to account for partitioning effects and mass transfer limitations [22]. Studies show that chain transfer agent partitioning between aqueous and polymer phases significantly affects the efficiency of molecular weight control [22].

Advanced molecular weight distribution control strategies employ moment-generating functions to optimize polymer properties [10]. This approach allows for precise tuning of polydispersity indices through real-time monitoring and feedback control of polymerization conditions [10]. Research indicates that subspace identification methods can establish dynamic models for molecular weight distribution control, avoiding numerical conditioning problems associated with traditional approaches [10].

Living polymerization techniques, including Reversible Addition-Fragmentation Chain-Transfer and controlled radical polymerization methods, provide superior molecular weight distribution control compared to conventional free radical processes [8] [30] [32]. These techniques enable the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices [30] [32]. Studies demonstrate that polydispersity indices as low as 1.05 can be achieved through careful optimization of reaction conditions [30].

The influence of reaction conditions on molecular weight distribution includes temperature, initiator concentration, and chain transfer agent concentration [33] [34]. Research shows that reducing initiator and chain transfer agent levels leads to longer polymer chains with higher molecular weight and lower polydispersity index [33]. The relationship between these variables provides a framework for designing polymerization processes with targeted molecular weight distributions [33] [34].

| Control Strategy | Polydispersity Index | Molecular Weight Range | Reference Method |

|---|---|---|---|

| Conventional Free Radical | 2.0-3.0 | Broad distribution | Standard initiation |

| Reversible Addition-Fragmentation Chain-Transfer | 1.05-1.3 | 20,000-400,000 g/mol | Dithioester agents |

| Catalytic Chain Transfer | 1.5-2.0 | Controlled by agent concentration | Cobalt complexes |

| Living Polymerization | 1.1-1.7 | Predetermined by conditions | Multiple techniques |

The sulfonate group of sodium 2-methylprop-2-ene-1-sulfonate exhibits a remarkably low pKa value of 1.5, ensuring complete ionization across physiological and most industrial pH ranges [4] [5]. This characteristic enables precise control over polyelectrolyte charge density through copolymerization stoichiometry. Research demonstrates that incorporating the compound into polyacrylamide networks yields charge densities of 1.47 × 10⁻⁴ equivalents per gram, creating materials with tunable electrostatic properties [6].

The charge density modulation mechanism operates through electrostatic repulsion between sulfonate groups, which influences polymer chain conformation and hydration behavior. Molecular dynamics simulations reveal that water molecules coordinate with sulfonate groups in quantities ranging from 1.67 to 2.40 molecules per sulfonate, while hydronium ions exhibit higher coordination numbers of 2.45 to 5.66 [7]. This enhanced hydration sphere creates expanded polymer networks with increased free volume, facilitating ionic transport and mechanical flexibility.

Table 1: Physical and Chemical Properties of Sodium 2-methylprop-2-ene-1-sulfonate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₇NaO₃S | ChemSpider, PubChem |

| Molecular Weight (g/mol) | 158.15 | ChemSpider, PubChem |

| Density (g/cm³) | 1.26-1.59 | Multiple sources |

| Melting Point (°C) | >300 | Multiple sources |

| Solubility in Water (g/L) | 523 | Safety data sheet |

| pH (water solution) | 6.6 | Safety data sheet |

| Appearance | White crystalline powder | Multiple sources |

| Exact Mass (Da) | 158.001358 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area (Ų) | 65.6 | Computed |

| LogP | -1.23 to -3.74 | Multiple sources |

Polyelectrolyte complexes formed with sodium 2-methylprop-2-ene-1-sulfonate demonstrate charge density-dependent structural organization. Studies show that high charge density systems (greater than 90 mol% charged groups) maintain stoichiometric complexation even at elevated ionic strengths, while lower charge density systems exhibit compositional drift and potential complex dissociation [8]. This behavior underlies the development of ion-exchange membranes with controlled permselectivity, where charge density directly correlates with membrane resistance and selectivity performance [9].

Table 2: Charge Density and Polyelectrolyte Properties

| Parameter | Value | Application Context |

|---|---|---|

| Sulfonic Acid pKa | 1.5 | Hydrogel networks |

| Dissociation State (pH 2-12) | Fully ionized | Aqueous systems |

| Ionic Character | Anionic | Polyelectrolyte complexes |

| Charge Density in Polymers (eq/g) | 1.47 × 10⁻⁴ | Polymer synthesis |

| Coordination Number (Water) | 1.67-2.40 | Molecular dynamics |

| Coordination Number (Hydronium) | 2.45-5.66 | Molecular dynamics |

| Electrostatic Repulsion | Strong | Chain conformation |

| Swelling Ratio Behavior | pH independent | Stimuli-responsive materials |

Sulfonate Group Orientation in Polymer Chain Conformations

The spatial arrangement of sulfonate groups in polymer chains containing sodium 2-methylprop-2-ene-1-sulfonate significantly influences material properties through conformational effects. X-ray scattering studies demonstrate that sulfonate-containing polymers exhibit highly ordered structures when charge density exceeds critical thresholds [8]. The sulfonate groups preferentially orient toward aqueous phases, creating amphiphilic domains that facilitate phase separation and microphase organization.

Molecular dynamics simulations reveal that sulfonate group orientation depends critically on local environment and polymer architecture. In membrane applications, sulfonate groups migrate toward hydrophilic regions, creating conductive pathways for ion transport [7] [10]. This orientation effect becomes particularly pronounced in systems containing both hydrophobic backbone components and hydrophilic sulfonate side chains, where microphase separation leads to the formation of distinct ionic domains.

The conformational behavior of sulfonate-containing chains exhibits temperature-dependent characteristics, although the effect remains modest compared to other responsive polymers. Nuclear magnetic resonance spectroscopy indicates that sulfonate groups maintain their hydration shells across temperature ranges typical of material applications, contributing to the thermal stability of polyelectrolyte systems [7]. This stability makes sodium 2-methylprop-2-ene-1-sulfonate particularly valuable for high-temperature applications, including thermal desalination processes where operating temperatures exceed 125°C [11].

Surface segregation phenomena further influence sulfonate group orientation in polymer films and coatings. Studies using fluorescence probe techniques demonstrate that sulfonate groups preferentially locate at polymer-water interfaces, creating surfaces with enhanced hydrophilicity and ionic conductivity [12]. This surface orientation effect enables the design of materials with gradient properties, where bulk mechanical characteristics remain distinct from surface chemical behavior.

Interfacial Activity in Composite Material Matrices

Sodium 2-methylprop-2-ene-1-sulfonate exhibits pronounced interfacial activity that significantly impacts composite material performance. The compound's amphiphilic character, combining the hydrophobic methyl group with the strongly hydrophilic sulfonate functionality, enables effective surface tension reduction and emulsion stabilization [13]. This interfacial activity proves essential for enhancing compatibility between hydrophobic matrix materials and hydrophilic reinforcement phases.

The interfacial orientation of sulfonate groups creates preferential binding sites for various substrates, particularly in fiber-matrix systems used for advanced composites. Research demonstrates that polyacrylonitrile fibers treated with sodium 2-methylprop-2-ene-1-sulfonate copolymers exhibit improved dye uptake and thermal stability, indicating enhanced interfacial interactions [14] [15]. The sulfonate groups facilitate hydrogen bonding and electrostatic interactions with polar substrates, creating stronger interfacial adhesion.

Table 3: Interfacial Activity Parameters

| Property | Measurement/Effect | Material System |

|---|---|---|

| Surface Tension Reduction | Significant | Air-water interface |

| Critical Micelle Concentration | Low concentration | Aqueous solutions |

| Interfacial Orientation | Sulfonate towards water | Polymer surfaces |

| Emulsion Stabilization | Effective | Water-oil systems |

| Composite Matrix Compatibility | Enhanced | Polymer blends |

| Membrane Permeability Effect | Increased | Ion-exchange membranes |

| Interfacial Adhesion | Improved | Fiber-matrix interfaces |

| Wetting Behavior | Hydrophilic enhancement | Solid-liquid interfaces |

Membrane applications demonstrate the critical role of interfacial activity in determining transport properties. Ion-exchange membranes incorporating sodium 2-methylprop-2-ene-1-sulfonate show increased permeability and reduced area resistance compared to conventional materials [9]. The sulfonate groups create preferential pathways for ion transport while maintaining membrane integrity through crosslinking interactions.

In composite matrix systems, the interfacial activity of sulfonate groups influences mechanical properties through stress transfer mechanisms. Studies indicate that polymers containing sodium 2-methylprop-2-ene-1-sulfonate exhibit improved tensile strength and burst resistance when incorporated into paper-based composites [6]. The sulfonate groups create additional crosslinking sites and enhance interfacial adhesion between cellulose fibers and polymer matrices.

Memory Effect in Stimuli-Responsive Hydrogel Networks

The incorporation of sodium 2-methylprop-2-ene-1-sulfonate into hydrogel networks creates materials with distinctive memory effects that respond to multiple stimuli while retaining structural information. The strong ionic character of the sulfonate group provides anchor points for molecular recognition and creates hysteresis in response to environmental changes [16]. These memory effects prove essential for applications requiring programmable material behavior and adaptive responses.

pH-responsive memory effects in sulfonate-containing hydrogels demonstrate remarkable stability due to the low pKa of the sulfonic acid group. Unlike carboxylic acid-based systems that exhibit reversible protonation, sulfonate groups remain ionized across physiological pH ranges, creating permanent charge sites that maintain network structure [5]. This characteristic enables the development of hydrogels with pH-independent swelling behavior, useful for controlled drug delivery and biomedical applications.

Table 4: Stimuli-Responsive Properties

| Stimulus Type | Response Mechanism | Observable Effect | Memory Retention |

|---|---|---|---|

| pH | Charge state change | Minimal (strong acid) | Permanent |

| Temperature | Hydrophobic transition | Slight response | Reversible |

| Ionic Strength | Electrostatic screening | Swelling modulation | Concentration dependent |

| Electric Field | Ion migration | Conductivity change | Field dependent |

| Mechanical Stress | Conformational change | Stress distribution | Hysteresis possible |

| Oxidative Conditions | Chemical modification | Property modification | Irreversible |

| Enzyme Activity | Degradation/crosslinking | Network alteration | Substrate dependent |

| Molecular Recognition | Selective binding | Specific interactions | Binding strength dependent |

Ionic strength memory effects result from the screening and unscreening of electrostatic interactions between sulfonate groups. Research demonstrates that hydrogels containing sodium 2-methylprop-2-ene-1-sulfonate exhibit concentration-dependent swelling behavior, with memory retention that correlates with the density of ionic crosslinks [5]. High ionic strength conditions create collapsed network states that persist even after dilution, indicating kinetic barriers to network expansion.

Electric field-responsive memory effects utilize the ionic mobility of sulfonate groups to create materials with programmable conductivity. Studies show that hydrogels containing sodium 2-methylprop-2-ene-1-sulfonate can be programmed with specific conductivity patterns through application of electric fields, with memory retention dependent on crosslink density and hydration state [4]. These materials show promise for neural interface applications and soft robotics.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 174 of 214 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 214 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

2-Propene-1-sulfonic acid, 2-methyl-, sodium salt (1:1): ACTIVE